Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate
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Overview
Description
Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and reactivity. It is widely used in the fields of pharmaceuticals, agrochemicals, and materials science due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate typically involves the reaction of 4-(trifluoromethyl)-2-pyridyl phenol with methyl 3-methoxyacrylate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an active pharmaceutical ingredient in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The compound can modulate the activity of enzymes involved in metabolic processes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate
- Ethyl 4-methyl-2-[4-(trifluoromethyl)-phenyl]thiazole-5-carboxylate
Uniqueness
Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate is unique due to its specific structural features, such as the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound in various applications, particularly in the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C17H14F3NO4 |
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Molecular Weight |
353.29 g/mol |
IUPAC Name |
methyl (E)-3-methoxy-2-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C17H14F3NO4/c1-23-10-13(16(22)24-2)12-5-3-4-6-14(12)25-15-9-11(7-8-21-15)17(18,19)20/h3-10H,1-2H3/b13-10+ |
InChI Key |
SEEIKOSFZLBRHO-JLHYYAGUSA-N |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1OC2=NC=CC(=C2)C(F)(F)F)/C(=O)OC |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=NC=CC(=C2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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